molecular formula C14H18ClN5 B12365091 Desmethylrizatriptan-d3 (hydrochloride)

Desmethylrizatriptan-d3 (hydrochloride)

Cat. No.: B12365091
M. Wt: 294.80 g/mol
InChI Key: IUPNIOUXFPCIGV-NIIDSAIPSA-N
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Description

Desmethylrizatriptan-d3 (hydrochloride) is a deuterated labeled analogue of Desmethylrizatriptan, which is a metabolite of Rizatriptan. Rizatriptan is a medication used for the treatment of migraine headaches. The deuterium labeling in Desmethylrizatriptan-d3 (hydrochloride) makes it useful as a tracer in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylrizatriptan-d3 (hydrochloride) involves the incorporation of deuterium into the Desmethylrizatriptan molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Desmethylrizatriptan-d3 (hydrochloride) involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, ensuring that the deuterium labeling is consistent and reliable. The product is then purified and converted into its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Desmethylrizatriptan-d3 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with different functional groups .

Scientific Research Applications

Desmethylrizatriptan-d3 (hydrochloride) has several scientific research applications, including:

    Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

    Environmental Studies: Used as a standard for detecting environmental pollutants.

    Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening

Mechanism of Action

Desmethylrizatriptan-d3 (hydrochloride) exerts its effects by acting as a selective agonist for the 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of serotonin levels in the brain, which play a crucial role in the pathophysiology of migraines. By binding to these receptors, Desmethylrizatriptan-d3 (hydrochloride) helps alleviate migraine symptoms by constricting blood vessels and inhibiting the release of pro-inflammatory neuropeptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethylrizatriptan-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, resulting in a compound with similar chemical properties but different metabolic stability and pharmacokinetics .

Properties

Molecular Formula

C14H18ClN5

Molecular Weight

294.80 g/mol

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine;hydrochloride

InChI

InChI=1S/C14H17N5.ClH/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19;/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3;1H/i1D3;

InChI Key

IUPNIOUXFPCIGV-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.Cl

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.Cl

Origin of Product

United States

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